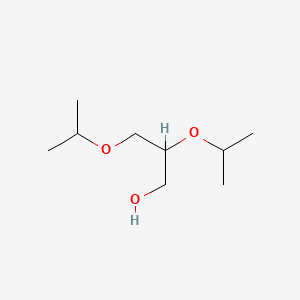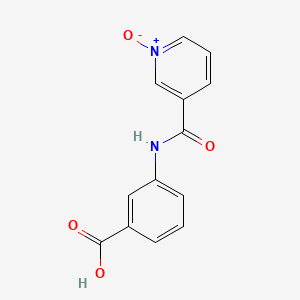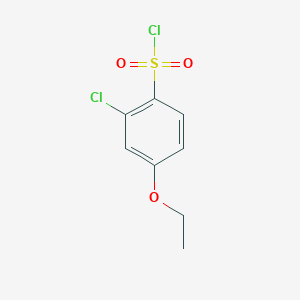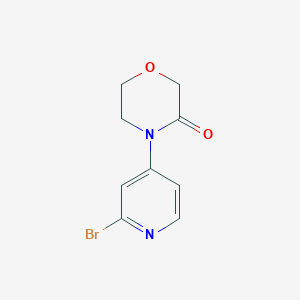
1-Propanol, 2,3-diisopropoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 2,3-diisopropoxy- is an organic compound with the molecular formula C9H20O3. It is a derivative of propanol where the hydroxyl groups are substituted with isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
The synthesis of 1-Propanol, 2,3-diisopropoxy- can be achieved through several methods. One common approach involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反应分析
1-Propanol, 2,3-diisopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides
科学研究应用
1-Propanol, 2,3-diisopropoxy- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Propanol, 2,3-diisopropoxy- involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it loses electrons to form oxidized products. The pathways involved in these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1-Propanol, 2,3-diisopropoxy- can be compared with other similar compounds such as:
1,3-Diethoxy-2-propanol: Similar in structure but with ethoxy groups instead of isopropoxy groups.
1-Chloro-3-isopropoxy-2-propanol: Contains a chlorine atom in place of one of the hydroxyl groups.
1,3-Diphenyl-2-propanol: Features phenyl groups instead of isopropoxy groups .
These comparisons highlight the unique properties and reactivity of 1-Propanol, 2,3-diisopropoxy- in various chemical contexts.
属性
CAS 编号 |
63716-05-2 |
|---|---|
分子式 |
C9H20O3 |
分子量 |
176.25 g/mol |
IUPAC 名称 |
2,3-di(propan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-6-9(5-10)12-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI 键 |
GBENKBLMGGFKNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC(CO)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)


![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)

![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)






